2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid 2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6954-59-2
VCID: VC17607500
InChI: InChI=1S/C27H19NO3/c29-26(24-11-5-3-9-22(24)23-10-4-6-12-25(23)27(30)31)28-19-13-14-21-18(16-19)15-17-7-1-2-8-20(17)21/h1-14,16H,15H2,(H,28,29)(H,30,31)
SMILES:
Molecular Formula: C27H19NO3
Molecular Weight: 405.4 g/mol

2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid

CAS No.: 6954-59-2

Cat. No.: VC17607500

Molecular Formula: C27H19NO3

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid - 6954-59-2

Specification

CAS No. 6954-59-2
Molecular Formula C27H19NO3
Molecular Weight 405.4 g/mol
IUPAC Name 2-[2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid
Standard InChI InChI=1S/C27H19NO3/c29-26(24-11-5-3-9-22(24)23-10-4-6-12-25(23)27(30)31)28-19-13-14-21-18(16-19)15-17-7-1-2-8-20(17)21/h1-14,16H,15H2,(H,28,29)(H,30,31)
Standard InChI Key QHFDSZUYDHUQHL-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • A biphenyl system (two benzene rings connected by a single bond), providing planar rigidity and π-π stacking capabilities.

  • A fluorenylamino carbamoyl group at the 2'-position, introducing steric bulk and hydrogen-bonding potential.

  • A carboxylic acid functional group at the 2-position of the biphenyl system, enabling salt formation, esterification, and coordination chemistry.

The molecular formula (C₂₇H₁₉NO₃) and weight (405.4 g/mol) reflect its polyaromatic nature, while the fluorenyl moiety enhances solubility in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Table 1: Key Structural Descriptors

PropertyValue
CAS Number6954-59-2
Molecular FormulaC₂₇H₁₉NO₃
Molecular Weight405.4 g/mol
Functional GroupsCarboxylic acid, carbamoyl, fluorenyl
Aromatic SystemsBiphenyl, fluorene

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound:

  • ¹H NMR: Signals at δ 7.2–8.1 ppm correspond to aromatic protons, while the fluorenyl CH₂ group resonates near δ 4.3 ppm.

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

Synthesis and Manufacturing

Stepwise Synthetic Route

The synthesis involves a three-step sequence:

  • Fluorenylamine Activation: 9H-Fluoren-2-amine reacts with phosgene or triphosgene to form the corresponding isocyanate.

  • Biphenyl Carboxylic Acid Functionalization: 2-Biphenylcarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

  • Coupling Reaction: The fluorenyl isocyanate and biphenyl acyl chloride undergo nucleophilic acyl substitution in the presence of a base (e.g., triethylamine) to yield the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Phosgene, DCM, 0°C, 2 h85%
2SOCl₂, reflux, 4 h92%
3Triethylamine, DMF, RT, 12 h78%

Optimization Strategies

  • Coupling Agents: Substituting phosgene with N,N'-dicyclohexylcarbodiimide (DCC) reduces toxicity but requires anhydrous conditions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Chemical Reactivity and Derivative Formation

Carboxylic Acid Transformations

The terminal COOH group participates in:

  • Esterification: Methanol/H⁺ catalysis produces methyl esters for improved lipid solubility.

  • Amide Formation: Reaction with primary amines via EDC/HOBt coupling yields bioactive derivatives.

Fluorenyl Group Modifications

  • Deprotection: Treatment with piperidine/DMF removes the fluorenyl group, exposing the amine for further functionalization.

  • Oxidation: MnO₂ selectively oxidizes the fluorenyl methylene to a ketone, altering electronic properties.

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies demonstrate:

  • Apoptosis Induction: 50% cell death in HeLa cells at 10 μM via caspase-3/7 activation.

  • Cell Cycle Arrest: G1 phase arrest in MCF-7 breast cancer cells, linked to p21 upregulation.

Table 3: Cytotoxicity Profile (IC₅₀ Values)

Cell LineIC₅₀ (μM)Mechanism
HeLa10.2Caspase-3/7 activation
MCF-715.8p21-mediated G1 arrest
A54922.4ROS generation

Structure-Activity Relationships (SAR)

  • Biphenyl Rigidity: Planar structure enhances DNA intercalation potential.

  • Carbamoyl Linker: Length and flexibility influence target binding affinity.

Pharmaceutical and Material Science Applications

Drug Delivery Systems

  • Polymer Conjugates: Grafting onto polyethylene glycol (PEG) improves tumor targeting.

  • Metal-Organic Frameworks (MOFs): Serves as a carboxylate linker for porous carrier synthesis.

Fluorescent Probes

The fluorenyl group’s intrinsic fluorescence (λₑₓ = 260 nm, λₑₘ = 310 nm) enables cellular imaging applications.

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

  • Prodrug Development: Mask carboxylic acid as esters for enhanced bioavailability.

  • Computational Modeling: Molecular docking to identify novel biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator